molecular formula C12H9F4N3O2 B3008908 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 328561-73-5

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No. B3008908
CAS RN: 328561-73-5
M. Wt: 303.217
InChI Key: ZUWPMHPSAZFFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine" is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities, including pesticidal, herbicidal, and antitumor properties. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring with two nitrogen atoms, which is often modified with various substituents to enhance or modify its biological activity.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multiple steps, including nucleophilic substitution reactions, aza-Wittig reactions, and cyclization processes. For instance, the synthesis of related compounds has been achieved through reactions involving isocyanates, amines, or phenols, often in the presence of a base such as EtONa or K2CO3 . Another approach involves the use of starting materials like 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, followed by acylation and nucleophilic substitution . These methods confirm the versatility and adaptability of synthetic routes for creating a variety of pyrimidin-4-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is often confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine ring. For example, X-ray analysis has been used to confirm the structure of a related compound, revealing the presence of a thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative . Similarly, single-crystal X-ray diffraction has been employed to determine the structures of other pyrimidin-4-amine derivatives .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, including further substitution reactions, which can be used to introduce additional functional groups or to modify existing ones. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrimidine ring. For example, the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule and its reactivity in subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, thermal stability, and dielectric constants, are crucial for their potential applications. These properties can be tailored by modifying the substituents on the pyrimidine ring. For instance, the introduction of trifluoromethyl groups can enhance the solubility of the compounds in organic solvents and improve their thermal stability . The low dielectric constants of these compounds make them suitable for applications in the electronics industry, such as in the production of low-k dielectric materials .

Scientific Research Applications

  • Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explores the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues using related compounds. These compounds exhibit an interesting C–F···C=O interaction, which might influence their structural and functional properties (Sukach et al., 2015).

  • Antitumor Activities : Nie Yao et al. (2014) synthesized 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives and investigated their antitumor activities. These compounds showed promising antitumor potential against specific cancer cells (Nie Yao et al., 2014).

  • Fluorinated Polyimides : Chung and Hsiao (2008) focused on synthesizing fluorinated polyimides from compounds with structural similarities, exhibiting properties like low moisture absorption and low dielectric constants, making them suitable for various industrial applications (Chung & Hsiao, 2008).

  • Quantum Chemical Characterization : Traoré et al. (2017) conducted a quantum chemistry study on hydrogen bonding sites in pyrimidine compounds derivatives, providing insights into their molecular interactions and potential applications in chemical synthesis (Traoré et al., 2017).

  • Organosoluble, Low-Colored Fluorinated Polyimides : Research by Chung, Tzu, and Hsiao (2006) elaborated on the synthesis of novel fluorinated polyimides, highlighting their solubility, thermal stability, and potential use in electronics due to their low dielectric constants (Chung, Tzu, & Hsiao, 2006).

properties

IUPAC Name

4-(2-fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3O2/c13-7-3-1-2-4-8(7)21-10-5-9(18-11(17)19-10)20-6-12(14,15)16/h1-5H,6H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWPMHPSAZFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC(=NC(=C2)OCC(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.